molecular formula C₆H₅D₅O B1160358 cis-3-Hexenal-D5

cis-3-Hexenal-D5

Cat. No.: B1160358
M. Wt: 103.17
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview cis-3-Hexenal-D5 (Molecular Formula: C 6 H 5 D 5 O, Molecular Weight: 103.17) is a stable isotope-labelled analogue of cis-3-Hexenal, an unsaturated aldehyde renowned for its intense green, leafy odor and flavor . The deuterated form is specifically designed for use as an internal standard in quantitative analytical techniques, such as mass spectrometry, where it enhances the accuracy and reliability of data by accounting for variations during sample preparation and analysis . Research Applications and Value This compound is an essential tool in food science and flavor chemistry research. Its primary application is in the precise quantification of its non-labelled counterpart, cis-3-Hexenal, a key volatile compound that contributes significantly to the fresh aroma profile of food products such as olive oil and ripe tomatoes . By utilizing this compound, researchers can more effectively study the biogenesis, stability, and isomerization of this potent aroma molecule, which is known to be a precursor to other important flavor compounds like cis-3-Hexenol . It also finds use in metabolic and enzymatic studies in plant systems, helping to elucidate the pathways involving green leaf volatiles (GLVs) . Usage and Handling This product is supplied as a high-purity chemical for research and development applications . It is strictly for professional, research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions.

Properties

Molecular Formula

C₆H₅D₅O

Molecular Weight

103.17

Synonyms

(3Z)-3-Hexenal-D5;  (Z)-3-Hexenal-D5;  (Z)-Hex-3-enal-D5;  3-(Z)-Hexenal-D5

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Cis-3-Hexenal-D5 is primarily recognized for its role as a plant volatile, which plays a critical part in plant defense mechanisms. Research indicates that this compound can induce tolerance against fungal infections in crops. For instance, studies have demonstrated that treatment with cis-3-Hexenal can significantly reduce the infection rate of Botrytis cinerea in strawberries. The application of this compound at low concentrations effectively enhances the plant's defense responses without causing tissue necrosis .

Case Study: Postharvest Treatment in Strawberries

  • Objective: To evaluate the antifungal effects of cis-3-Hexenal on strawberry fruit.
  • Method: Strawberries were treated with varying concentrations of cis-3-Hexenal.
  • Results: Approximately 60% of strawberries treated with 0.1 µmol survived after two days compared to only 10% in the control group. This suggests that low concentrations can trigger defense mechanisms against fungal pathogens .

Food Science Applications

This compound is also utilized in food science, particularly as a flavoring agent due to its distinctive aroma reminiscent of freshly cut grass. It is employed in various food products to enhance flavor profiles and is recognized for its potential health benefits.

Flavor Enhancement

  • Usage: Commonly added to fruit-flavored products and beverages.
  • Impact: Its presence contributes to the overall sensory experience, making it a valuable ingredient in the food industry.

Fragrance Formulation

In the fragrance industry, this compound is valued for its fresh and green aroma characteristics. It is often used as a top note in perfumes and personal care products.

Fragrance Applications

  • Products: Incorporated into soaps, shampoos, conditioners, and air fresheners.
  • Benefits: The compound's volatile nature contributes to its effectiveness as an odor-masking agent and enhances the overall fragrance profile of products .

Chemical Synthesis and Stability

This compound can be synthesized through various methods, including the reaction of butadiene with formaldehyde. However, it is important to note that cis-3-Hexenal is prone to rearrangement into more stable forms like trans-2-Hexenal under certain conditions . This instability poses challenges in its application but also offers opportunities for research into stabilization techniques.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
AgricultureAntifungal treatmentReduces infection rates in crops
Food ScienceFlavoring agentEnhances flavor profiles
Fragrance FormulationTop note in perfumesProvides fresh aroma
Chemical SynthesisSynthetic productionOffers insights into stability challenges

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between cis-3-Hexenal-D5 and related compounds:

Compound Molecular Formula Molecular Weight CAS Number Functional Group Key References
This compound C₆H₃D₅O ~105.16* Not explicitly listed Aldehyde (deuterated)
cis-3-Hexenyl isovalerate C₁₁H₂₀O₂ 184.27 35154-45-1 Ester (isovalerate)
cis-3-Hexenyl hexanoate C₁₂H₂₂O₂ 198.30 31501-11-8 Ester (hexanoate)
cis-3-Hexenal diethyl acetal C₁₀H₂₀O₂ 172.26 73545-18-3 Acetal
cis-3-Hexenyl salicylate C₁₃H₁₆O₃ 220.26 65405-77-8 Ester (salicylate)
cis-3-Hexenyl cis-3-hexenoate C₁₂H₂₀O₂ 196.29 61444-38-0 Ester (unsaturated)

*Estimated molecular weight based on deuterium substitution.

Key Observations :

  • Functional Groups: While this compound is an aldehyde, its analogs are primarily esters or acetals. Esters like cis-3-hexenyl isovalerate contribute fruity or herbal notes, whereas acetals (e.g., cis-3-Hexenal diethyl acetal) enhance fragrance stability .
  • Molecular Weight: Deuterated compounds like this compound have higher molecular weights than their non-deuterated counterparts, aiding in mass spectrometric differentiation .
Fragrance and Flavor Chemistry
  • This compound : Used as an internal standard to quantify natural cis-3-hexenal in essential oils and perfumes, ensuring analytical accuracy .
  • cis-3-Hexenyl Acetals: Novel acetal compounds (e.g., cis-3-Hexenal-di-cis-3-hexenyl acetal) impart "softer, more voluminous floral fragrances" in hyacinth and lilac perfume bases compared to non-acetal formulations .
  • Esters: cis-3-Hexenyl hexanoate and isovalerate are used in flavor formulations for green, apple-like notes, validated by GC retention indices (e.g., RI 1257 on HP-5MS columns) .
Analytical Chemistry
  • Gas Chromatography (GC): Retention indices (RI) for similar compounds vary with column type. For example, cis-3-Hexenyl salicylate has an RI of 2079 on non-polar HP-5MS columns and 2396 on polar Supelcowax 10 columns .
  • Isotopic Labeling : The D5 label in this compound avoids co-elution issues in GC-MS, critical for trace analysis in complex botanical extracts .

Physical and Chemical Properties

Property This compound cis-3-Hexenol (Parent Alcohol) cis-3-Hexenyl hexanoate
Boiling Point (°C) ~150–160* 156.5 220–230 (estimated)
Density (g/cm³) ~0.85* 0.843 0.87–0.89
Solubility Low in water Slightly soluble in water Insoluble in water

*Estimated based on non-deuterated analogs .

Research Findings and Analytical Data

Gas Chromatography Retention Indices

The retention behavior of similar compounds under varying GC conditions highlights their physicochemical differences:

Compound Column Type Retention Index (RI) Reference
cis-3-Hexenyl isovalerate HP-5MS (non-polar) 1257
cis-3-Hexenyl salicylate Supelcowax 10 (polar) 2396
cis-3-Hexenal diethyl acetal OV-101 (non-polar) 1055

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